An In-Depth Technical Guide to 1-Boc-3-(Cbz-amino)azetidine-3-methanol: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 1-Boc-3-(Cbz-amino)azetidine-3-methanol: Properties, Synthesis, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Boc-3-(Cbz-amino)azetidine-3-methanol is a sophisticated, trifunctional chemical building block of significant interest in modern medicinal chemistry. Its structure incorporates a strained azetidine ring, a primary alcohol, and two orthogonally protected amino functionalities. This unique combination offers chemists precise control over sequential chemical transformations, making it an invaluable scaffold for constructing complex molecules, particularly in the fields of oncology, neurodegenerative disease, and infectious diseases.[1] The azetidine core itself is a privileged structure, known to enhance crucial drug-like properties such as metabolic stability, solubility, and receptor binding affinity by providing conformational rigidity.[2][3] This guide provides a comprehensive analysis of its chemical properties, reactivity, a proposed synthetic pathway, and its strategic applications in drug discovery.
Core Chemical and Physical Properties
The inherent reactivity and physical characteristics of this molecule are dictated by the interplay of its three primary functional groups—the Boc-protected amine, the Cbz-protected amine, and the primary alcohol—all anchored to a 3,3-disubstituted azetidine ring.
| Property | Value | Source / Method |
| IUPAC Name | tert-butyl 3-(((benzyloxy)carbonyl)amino)-3-(hydroxymethyl)azetidine-1-carboxylate | IUPAC Nomenclature |
| CAS Number | 1363380-94-2 | [4][5][] |
| Molecular Formula | C₁₇H₂₄N₂O₅ | [4] |
| Molecular Weight | 336.38 g/mol | [4] |
| Appearance | Predicted to be a white to off-white solid or oil | Inferred from related structures |
| Solubility | Expected to be soluble in polar organic solvents like DCM, EtOAc, MeOH | Inferred from functional groups |
| Storage | Store in a cool, dry place under an inert atmosphere; some suppliers recommend cold-chain transportation. | [4] |
Molecular Structure and Reactivity Analysis
The strategic value of 1-Boc-3-(Cbz-amino)azetidine-3-methanol lies in the distinct chemical liabilities of its protecting groups and the reactivity of its core functional moieties.
Structural Diagram
Caption: 2D structure of 1-Boc-3-(Cbz-amino)azetidine-3-methanol.
Orthogonal Protection: The Synthetic Linchpin
The core principle enabling this molecule's utility is orthogonal protection. This strategy uses protecting groups that can be removed under mutually exclusive conditions, allowing for selective deprotection and reaction at specific sites within the molecule.[7][8][9]
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N-Boc (tert-Butoxycarbonyl) Group: This group protects the azetidine ring nitrogen. It is stable to a wide range of conditions, including catalytic hydrogenation and basic conditions, but is selectively cleaved under mild acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM)).[10]
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N-Cbz (Carboxybenzyl) Group: This group protects the exocyclic primary amine. It is robust towards acidic and basic conditions but is cleanly removed by catalytic hydrogenolysis (e.g., H₂, Pd/C), a process that leaves the Boc group intact.[10]
This orthogonality is the key self-validating system for its use in synthesis; a chemist can deprotect the Cbz group to expose the amine for a coupling reaction, perform the reaction, and then subsequently deprotect the Boc group under different conditions to modify the azetidine nitrogen, all without interference.
Reactivity of Functional Groups
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Primary Alcohol (-CH₂OH): This group is a versatile handle for introducing further complexity. It can be oxidized to an aldehyde or carboxylic acid, undergo esterification or etherification, or be converted into a leaving group (e.g., tosylate, mesylate) for nucleophilic substitution.
-
Azetidine Ring: As a strained four-membered ring, the azetidine scaffold provides a rigid, sp³-rich core that can favorably orient substituents in three-dimensional space, often leading to enhanced binding affinity with biological targets.[1][3] While generally stable, the ring can be opened under certain harsh conditions, a reactivity that is sometimes exploited in synthetic design.
Proposed Synthetic Strategy
The synthesis of 3,3-disubstituted azetidines requires careful planning to manage the introduction of two functional groups onto the same carbon atom.[11] A logical and robust pathway would commence from the commercially available 1-Boc-3-azetidinone.[12]
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow from 1-Boc-3-azetidinone.
Protocol: Step 2 - Cbz Protection of the α-aminonitrile
This step exemplifies the selective protection of one amine in the presence of the Boc-protected ring nitrogen. The choice of a mild base is critical to prevent degradation of the starting material.
Objective: To selectively protect the newly formed exocyclic amino group of the α-aminonitrile intermediate with a Cbz group.
Methodology:
-
Dissolution: Dissolve the crude α-aminonitrile intermediate (1.0 equiv) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice-water bath. This is a standard precaution to manage the exothermicity of the acylation reaction and minimize side reactions.
-
Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5 equiv), dropwise to the solution. The base scavenges the HCl generated during the reaction.
-
Reagent Addition: Slowly add benzyl chloroformate (Cbz-Cl) (1.1 equiv) dropwise to the stirred solution. Maintaining a low temperature is crucial.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure N-Cbz protected aminonitrile.
Applications in Drug Discovery and Development
The trifunctional nature of 1-Boc-3-(Cbz-amino)azetidine-3-methanol makes it an exceptionally powerful building block for creating libraries of complex molecules and for use as a specialized linker or scaffold.
-
Scaffold for Focused Libraries: The orthogonal protecting groups allow for a three-directional diversification. A library of compounds can be generated by:
-
Attaching various moieties to the alcohol.
-
Deprotecting the Cbz group and coupling a diverse set of building blocks.
-
Deprotecting the Boc group and functionalizing the ring nitrogen. This systematic approach is highly valuable in structure-activity relationship (SAR) studies.[13]
-
-
PROTACs and Molecular Glues: The rigid azetidine core is ideal for constructing linkers in Proteolysis Targeting Chimeras (PROTACs). The molecule's three handles can be used to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase, with the third position available for tuning physicochemical properties like solubility.
-
Bioisosteric Replacement: The 3,3-disubstituted azetidine motif can serve as a bioisostere for other common groups in drug molecules, such as gem-dimethyl or carbonyl groups. This substitution can improve metabolic stability, reduce lipophilicity, and alter the conformational profile of a drug candidate, leading to improved pharmacokinetic and pharmacodynamic properties.[1][14]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally related azetidine derivatives can be used to infer handling procedures.[15]
-
Hazards: Related compounds are often classified as irritants, potentially causing skin, eye, and respiratory irritation.[16] Some amino-azetidine derivatives are classified as acutely toxic if swallowed.
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from strong acids and oxidizing agents. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) is recommended.
References
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Zhang, W., et al. (2023). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]
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Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]
-
Li, Y., et al. (2022). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Central Science. [Link]
-
Nagy, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition. PubMed Central. [Link]
-
ResearchGate. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]
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Ye, N., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed. [Link]
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StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine - Chemistry. [Link]
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University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]
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Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]
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Arctom. (n.d.). CAS NO. 1363380-94-2 | 1-Boc-3-(Cbz-amino)azetidine-3-methanol. [Link]
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PubChem. (n.d.). 1-Boc-3-fluoroazetidine-3-methanol. [Link]
-
O'Brien, P., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. [Link]
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